4-(1-methoxy-2-methylpropan-2-yl)aniline

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-methoxy-2-methylpropan-2-yl)aniline |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-13-3)9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 |

InChI Key |

CMGOTUISDFSPCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(1-methoxy-2-methylpropan-2-yl)aniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a theoretical synthesis pathway for the novel compound 4-(1-methoxy-2-methylpropan-2-yl)aniline. As this molecule is not currently described in public chemical databases or literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a predictive yet scientifically grounded exploration of its characteristics. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar substituted anilines in fields such as medicinal chemistry and materials science.

Introduction and Chemical Identity

4-(1-methoxy-2-methylpropan-2-yl)aniline is an aromatic amine characterized by an aniline core substituted at the para-position with a sterically hindered ether-containing alkyl group. The unique combination of a primary aromatic amine, a bulky tertiary carbon center directly attached to the aromatic ring, and an ether linkage suggests potentially interesting electronic and steric properties that could be exploited in various chemical contexts.

The aniline moiety is a well-established pharmacophore and a versatile building block in organic synthesis. The "1-methoxy-2-methylpropan-2-yl" substituent is anticipated to impart increased lipophilicity and metabolic stability compared to simpler alkyl groups.

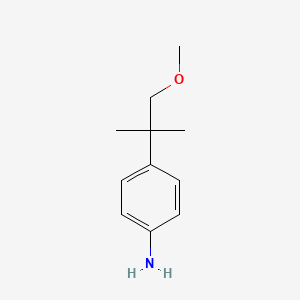

Below is the chemical structure of 4-(1-methoxy-2-methylpropan-2-yl)aniline:

Caption: Chemical structure of 4-(1-methoxy-2-methylpropan-2-yl)aniline.

Table 1: Chemical Identifiers (Predicted)

| Identifier | Value |

| IUPAC Name | 4-(1-methoxy-2-methylpropan-2-yl)aniline |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | COC(C)(C1=CC=C(N)C=C1)C |

| InChI | InChI=1S/C11H17NO/c1-11(2,9-5-7-10(12)8-6-9)13-3/h5-8H,12H2,1-3H3 |

| CAS Number | Not available |

Predicted Physicochemical Properties

The physicochemical properties of 4-(1-methoxy-2-methylpropan-2-yl)aniline have been estimated based on the properties of structurally similar compounds, such as 4-tert-butylaniline. The presence of the methoxy group is expected to slightly increase polarity and introduce a hydrogen bond acceptor site compared to a simple tert-butyl substituent.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid | Similar to 4-tert-butylaniline. |

| Boiling Point | ~240-260 °C | Higher than 4-tert-butylaniline (238-240 °C) due to increased molecular weight and polarity. |

| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to 4-tert-butylaniline (15-17 °C). |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | Aniline derivatives with large alkyl groups have limited water solubility. |

| pKa (of conjugate acid) | ~5 | The bulky alkyl group may slightly decrease basicity compared to aniline due to steric hindrance. |

Proposed Synthesis Pathway

A plausible synthetic route to 4-(1-methoxy-2-methylpropan-2-yl)aniline is proposed, commencing with the Friedel-Crafts alkylation of anisole. This is followed by nitration and subsequent reduction of the nitro group. This multi-step synthesis is designed to be regioselective and utilize commercially available starting materials.

Caption: Proposed synthesis workflow for 4-(1-methoxy-2-methylpropan-2-yl)aniline.

Experimental Protocol: A Theoretical Approach

Step 1: Synthesis of 1-(1-methoxy-2-methylpropan-2-yl)-4-methoxybenzene

-

Rationale: This step introduces the carbon skeleton of the substituent onto the anisole ring via a Friedel-Crafts alkylation. Anisole is chosen as the starting material due to the ortho, para-directing nature of the methoxy group.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane at 0 °C, add a solution of 2-bromo-1-methoxy-2-methylpropane in dry dichloromethane dropwise.

-

After the addition is complete, add anisole dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Step 2: Synthesis of 1-(1-methoxy-2-methylpropan-2-yl)-4-methoxy-2-nitrobenzene

-

Rationale: Nitration of the activated aromatic ring is a standard method to introduce a nitrogen-containing functional group that can be subsequently reduced to an amine. The nitration is expected to occur at the position ortho to the methoxy group due to its strong activating and directing effect.

-

Procedure:

-

Dissolve 1-(1-methoxy-2-methylpropan-2-yl)-4-methoxybenzene in concentrated sulfuric acid at 0 °C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to a primary amine.[1]

-

Procedure:

-

Dissolve 1-(1-methoxy-2-methylpropan-2-yl)-4-methoxy-2-nitrobenzene in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 4-(1-methoxy-2-methylpropan-2-yl)aniline.

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and known spectral data of similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons (AA'BB' system): two doublets between δ 6.5-7.5 ppm. - NH₂ protons: a broad singlet around δ 3.5-4.5 ppm. - CH₂ protons: a singlet around δ 3.2-3.5 ppm. - OCH₃ protons: a singlet around δ 3.3 ppm. - C(CH₃)₂ protons: a singlet around δ 1.3 ppm. |

| ¹³C NMR | - Aromatic carbons: signals between δ 110-150 ppm. - Carbon attached to nitrogen: ~δ 145 ppm. - Carbon attached to the tert-alkyl group: ~δ 130 ppm. - Quaternary carbon of the tert-alkyl group: ~δ 40-50 ppm. - CH₂ carbon: ~δ 75-85 ppm. - OCH₃ carbon: ~δ 55-60 ppm. - C(CH₃)₂ carbons: ~δ 25-30 ppm. |

| IR (Infrared) | - N-H stretching (amine): two bands around 3300-3500 cm⁻¹. - C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹. - C=C stretching (aromatic): 1500-1600 cm⁻¹. - C-N stretching: 1250-1350 cm⁻¹. - C-O stretching (ether): a strong band around 1050-1150 cm⁻¹.[2] |

| Mass Spec (MS) | - Expected molecular ion (M⁺) peak at m/z = 179.13. |

Potential Applications

While the specific applications of 4-(1-methoxy-2-methylpropan-2-yl)aniline are yet to be explored, its structural features suggest potential utility in several areas:

-

Pharmaceuticals: Aniline derivatives are common scaffolds in drug discovery. The bulky, lipophilic substituent may enhance binding to biological targets and improve pharmacokinetic properties.[3]

-

Polymers and Materials Science: The primary amine functionality allows for its use as a monomer in the synthesis of polyamides, polyimines, and other polymers. The ether-containing side chain could impart unique solubility and thermal properties to the resulting materials.[4]

-

Organic Synthesis: As a substituted aniline, it can serve as a precursor for the synthesis of more complex molecules through reactions such as diazotization and Sandmeyer reactions.

Safety and Handling

No specific safety data is available for 4-(1-methoxy-2-methylpropan-2-yl)aniline. However, based on the aniline substructure, it should be handled with caution. Anilines are generally toxic and can be absorbed through the skin.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of exposure, seek immediate medical attention.

Conclusion

4-(1-methoxy-2-methylpropan-2-yl)aniline represents an unexplored chemical entity with potential for a range of scientific applications. This guide provides a theoretical framework for its synthesis and a prediction of its key properties based on established chemical principles and data from analogous compounds. Experimental validation of the proposed synthesis and characterization of its actual properties are essential next steps for any researcher interested in this novel molecule.

References

-

Georganics. 4-Methoxy-2-methylaniline. [Link]

-

PubChemLite. 4-methoxy-n-{[4-(propan-2-yl)phenyl]methyl}aniline. [Link]

-

PubChemLite. 4-methoxy-n-(propan-2-yl)aniline. [Link]

-

PrepChem.com. Synthesis of 4-tert.-butylaniline. [Link]

-

SIELC Technologies. 4-Methoxy-2-methylaniline. [Link]

-

PubChem. 4-methoxy-N-(propan-2-yl)aniline. [Link]

-

Dean, W. L., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & cell, 9(2), 196–206. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of N-Phenyl-4-tert-butylaniline in Modern Organic Synthesis. [Link]

-

SpectraBase. 4-Ethylaniline. [Link]

-

Wang, S., Li, H., Liu, H., Zhang, D., & Chen, J. (2023). Exploring Alkyl-O-Alkyl Ether Structures in Softwood Milled Wood Lignins. Molecules (Basel, Switzerland), 28(1), 3. [Link]

-

PubChem. 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline. [Link]

-

MacDiarmid, A. G., Chiang, J. C., Halpern, M., Huang, W. S., Krawczyk, J. R., Mammone, R. J., ... & Wu, S. L. (1987). Synthesis and characterization of poly(alkylanilines). Macromolecules, 20(11), 2843-2851. [Link]

- Google Patents. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

- Google Patents. Synthesis method of o-tert-butylaniline.

-

Patsnap. Preparation method of 4-methoxy-2-nitroaniline. [Link]

-

Diomede, L., Bizzi, A., Magistrelli, A., Modest, E. J., Salmona, M., & Noseda, A. (1990). A comparison of the lytic properties of two ether-linked lipids, one with and one without antineoplastic activity. British journal of cancer, 61(5), 735–740. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

Sardon, H., & Dove, A. P. (2018). Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. ACS Sustainable Chemistry & Engineering, 6(11), 14093–14104. [Link]

-

OpenStax adaptation. 18.8 Spectroscopy of Ethers. [Link]

-

Tristram-Nagle, S., & Nagle, J. F. (2004). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical journal, 87(5), 3226–3235. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

Sources

An In-Depth Technical Guide to 4-(2-methoxy-1,1-dimethylethyl)aniline: Nomenclature, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical entity 4-(2-methoxy-1,1-dimethylethyl)aniline. As this compound is not extensively cataloged in current chemical literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It will cover systematic nomenclature, plausible synthetic routes based on established organic chemistry principles, predicted physicochemical properties derived from analogous structures, and a discussion of its potential applications, particularly within the realm of medicinal chemistry.

Nomenclature and Structural Analysis

The unambiguous identification of a molecule is paramount for scientific discourse. The name "4-(2-methoxy-1,1-dimethylethyl)aniline" describes an aniline ring substituted at the para-position with a 2-methoxy-1,1-dimethylethyl group.

Systematic IUPAC Name: The formal name, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-(2-methoxy-2-methylpropyl)aniline .

Other Synonyms:

-

p-(2-methoxy-1,1-dimethylethyl)benzenamine

-

4-(1-methoxy-2-methylpropan-2-yl)aniline

Chemical Structure:

Caption: Proposed multi-step synthesis of 4-(2-methoxy-1,1-dimethylethyl)aniline.

Detailed Experimental Protocol:

Step 1: Protection of the Amino Group (Acetylation)

-

Reactants: Aniline, Acetic Anhydride, catalytic Pyridine.

-

Procedure: Dissolve aniline in a suitable solvent and add acetic anhydride with a catalytic amount of pyridine. Stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, precipitate the product (acetanilide) by adding cold water, then filter and wash. [1]3. Rationale: The conversion of the highly basic amino group to a less basic amide group prevents its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts step. [2] Step 2: Friedel-Crafts Acylation

-

Reactants: Acetanilide, Pivaloyl chloride ((CH₃)₃CCOCl), Aluminum Chloride (AlCl₃).

-

Procedure: Suspend acetanilide in a suitable solvent (e.g., carbon disulfide). Add pivaloyl chloride and AlCl₃. The reaction will yield 4'-(2,2-dimethylpropanoyl)acetanilide.

-

Rationale: The acetyl group is an ortho-, para-director, and due to steric hindrance from the amide, the acylation will predominantly occur at the para position.

Step 3: Reduction of the Ketone

-

Reactants: 4'-(2,2-dimethylpropanoyl)acetanilide, Hydrazine hydrate, Potassium hydroxide.

-

Procedure: Perform a Wolff-Kishner reduction by heating the ketone with hydrazine hydrate and a strong base like KOH in a high-boiling solvent such as ethylene glycol. This will reduce the carbonyl group to a methylene group, yielding 4'-(2,2-dimethylpropyl)acetanilide.

-

Rationale: This reduction specifically targets the carbonyl group without affecting the amide or the aromatic ring.

Step 4: Deprotection of the Amino Group (Hydrolysis)

-

Reactants: 4'-(2,2-dimethylpropyl)acetanilide, aqueous strong acid or base (e.g., HCl or NaOH).

-

Procedure: Reflux the alkylated acetanilide with an aqueous solution of a strong acid or base. Monitor the hydrolysis by TLC. After completion, neutralize the reaction mixture and extract the 4-(2,2-dimethylpropyl)aniline product. [1]3. Rationale: This step regenerates the free amino group, yielding the desired 4-alkylaniline intermediate.

Step 5: Introduction of the Methoxy Group This final transformation is more complex and would likely involve a multi-step process from the 4-(2,2-dimethylpropyl)aniline intermediate, potentially through functionalization of one of the methyl groups of the tert-butyl substituent. A more direct, albeit potentially lower-yielding, approach could involve a different initial alkylating agent in a modified Friedel-Crafts reaction, though this would require significant experimental optimization.

Potential Applications in Drug Discovery and Materials Science

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial scaffolds in a wide range of therapeutic agents. [3][4][5]Their structural and electronic properties can be finely tuned through various substitutions on the aromatic ring or the amino group.

Rationale for Interest in 4-(2-methoxy-1,1-dimethylethyl)aniline:

-

Pharmacophore Scaffolding: Aniline derivatives are prevalent in drug candidates due to their ability to form key interactions, such as hydrogen bonds, with biological targets. [3]They are found in kinase inhibitors for cancer therapy, highlighting their importance in modern drug design. [6]* Modulation of Physicochemical Properties: The bulky, lipophilic 2-methoxy-1,1-dimethylethyl group would significantly impact the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This substituent could enhance membrane permeability and potentially influence metabolic stability.

-

Exploration of Chemical Space: The synthesis and biological evaluation of novel substituted anilines like the one discussed here are crucial for expanding the available chemical space for drug discovery programs. Such explorations can lead to the identification of new lead compounds with improved potency, selectivity, or pharmacokinetic profiles. [7]* Precursor for Advanced Materials: Anilines are the monomers for polyanilines (PANIs), a class of conducting polymers. [3]The specific substitution on the aniline monomer can be used to fine-tune the electronic and physical properties of the resulting polymer.

Proposed Research Workflow for Biological Evaluation:

Caption: Workflow for the biological evaluation of 4-(2-methoxy-1,1-dimethylethyl)aniline.

Conclusion

While 4-(2-methoxy-1,1-dimethylethyl)aniline is not a readily available chemical, its structure presents an interesting target for synthesis and evaluation. This technical guide has provided a systematic nomenclature, predicted its key physicochemical properties based on analogous compounds, and outlined a plausible, multi-step synthesis strategy that circumvents the known challenges of direct aniline alkylation. The potential applications of this molecule, particularly in the fields of medicinal chemistry and materials science, are rooted in the well-established utility of substituted anilines. The information and proposed workflows herein serve as a valuable starting point for researchers interested in exploring the synthesis and properties of this novel compound.

References

- Osman, M. A. (2014). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines.

- BenchChem. (2025).

- LibreTexts. (2024, April 2). 16.

- PureSynth. (n.d.). 4-Tert-Butylaniline 98.0%(GC).

- BenchChem. (2025). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. BenchChem Technical Support.

- CymitQuimica. (n.d.). CAS 769-92-6: 4-tert-Butylaniline.

- Royal Society of Chemistry. (n.d.). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters.

- Chemistry Stack Exchange. (2017, December 10).

- ACS Publications. (2021, December 7).

- PubChem. (n.d.). 4-methoxy-N-[(2R)-2-(4-methylphenyl)propyl]aniline.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- PubChem. (n.d.). 4-Tert-Butylaniline.

- ResearchGate. (n.d.). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene).

- Stenutz. (n.d.). 4-tert-butylaniline.

- MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- Sigma-Aldrich. (n.d.). 4-tert-Butylaniline 99%.

- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.

- PMC. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

- PubMed. (2018, May 1).

- Organic Syntheses Procedure. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.

- PubChemLite. (n.d.). 4-methoxy-n-(2-methylpropyl)aniline hydrochloride (C11H17NO).

- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98%.

- Georganics. (n.d.). 4-Methoxy-2-methylaniline - High purity.

- PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.

- Google Patents. (n.d.). CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

- ChemScene. (n.d.). 35122-79-3 | 4-Chloro-2-methoxy-N-methylaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cresset-group.com [cresset-group.com]

- 5. biopartner.co.uk [biopartner.co.uk]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]

Technical Guide: The Role of 4-(1-methoxy-2-methylpropan-2-yl)aniline in RORγt Inhibitor Discovery

[1]

Executive Summary

4-(1-methoxy-2-methylpropan-2-yl)aniline represents a strategic bioisostere of the 4-tert-butyl aniline moiety, a classic pharmacophore in early RORγt inhibitor discovery.[1] While tert-butyl groups provide the necessary steric bulk to fill the hydrophobic ligand-binding domain (LBD) of RORγt, they suffer from high lipophilicity (LogD) and poor metabolic stability.[1] The introduction of the methoxy-ether side chain in this specific aniline derivative lowers lipophilicity, improves ligand efficiency (LE), and mitigates hERG liability while maintaining high-affinity binding. This guide explores its mechanistic role, synthesis, and application in developing next-generation autoimmune therapeutics.

Part 1: Medicinal Chemistry Strategy & Mechanism

The RORγt "Hydrophobic Pocket" Challenge

RORγt is the master transcription factor for Th17 cells , driving the production of IL-17A, IL-17F, and IL-22. Dysregulation of this pathway is central to psoriasis, ankylosing spondylitis, and inflammatory bowel disease (IBD).

Small molecule inhibitors bind to the Ligand Binding Domain (LBD) of RORγt, inducing a conformational change that prevents the recruitment of steroid receptor coactivators (e.g., SRC-1) and recruits corepressors (e.g., NCoR).

-

The Problem: The LBD is highly hydrophobic. Early inhibitors (e.g., from Tularik/Amgen) relied on a 4-tert-butyl phenyl group to anchor the molecule.[1]

-

The Limitation: High lipophilicity (cLogP > 5) leads to poor solubility, rapid metabolic clearance (CYP450 oxidation of methyl groups), and non-specific binding.

The Ether-Aniline Solution

4-(1-methoxy-2-methylpropan-2-yl)aniline serves as a polarity-optimized bioisostere .[1]

| Feature | 4-tert-butyl aniline | 4-(1-methoxy-2-methylpropan-2-yl)aniline | Impact |

| Structure | Ph-C(CH₃)₃ | Ph-C(CH₃)₂CH₂OCH₃ | Ether oxygen lowers LogD |

| Steric Bulk | High | High | Maintains LBD filling |

| Lipophilicity | High | Moderate | Improved Solubility/LLE |

| Metabolic Site | Methyl oxidation | Ether dealkylation (slower) | Enhanced Stability |

Mechanism of Action: The gem-dimethyl group (C(CH₃)₂) maintains the rigid steric bulk required to displace the endogenous cholesterol-like ligands.[1] The methoxy tail (-CH₂OCH₃) projects into a specific sub-pocket of the LBD, engaging in weak H-bond interactions with water networks or polar residues (e.g., His479 or Tyr502), thereby anchoring the inhibitor more selectively than a purely hydrophobic tert-butyl group.

Pathway Visualization

The following diagram illustrates the downstream effects of RORγt inhibition using this fragment.

Caption: RORγt inhibition shifts the receptor conformation to recruit corepressors, blocking the Th17 inflammatory cascade.[1]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline requires the construction of the quaternary carbon center followed by etherification.[1]

Synthetic Route

Strategy: Construct the "neophyl" skeleton via Friedel-Crafts alkylation or Grignard addition, followed by methylation and reduction.

Step-by-Step Protocol:

-

Precursor Synthesis (Alcohol Formation):

-

Etherification (O-Methylation):

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

-

Procedure:

-

Product: 1-(1-methoxy-2-methylpropan-2-yl)-4-nitrobenzene.[1]

-

-

Nitro Reduction (Aniline Formation):

Synthesis Diagram[1]

Caption: Synthetic pathway from neophyl alcohol to the target ether-aniline fragment.

Part 3: Experimental Validation (Assays)

To validate the efficacy of this fragment when incorporated into a full inhibitor (e.g., coupled to a biaryl acid core), the following assays are standard.

TR-FRET RORγt Coactivator Binding Assay

This assay measures the ability of the compound to displace a coactivator peptide (SRC-1) from the RORγt LBD.[1]

-

Principle: TR-FRET between Europium-labeled anti-GST antibody (binding GST-RORγt LBD) and Biotin-SRC1 peptide bound to Streptavidin-APC.[1]

-

Protocol:

-

Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.

-

Reagents:

-

Incubation: Mix inhibitor (serial dilution) with protein and peptide. Incubate 1h at RT.

-

Read: Measure ratio of 665 nm (APC) / 615 nm (Eu) emission.

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀.

-

-

Expected Result: High potency inhibitors containing this fragment typically show IC₅₀ < 50 nM.[1]

Human Whole Blood IL-17A Assay

Validates cellular activity and metabolic stability in a complex matrix.[1]

-

Protocol:

-

Significance: The ether-aniline fragment often improves the shift between biochemical IC₅₀ and Whole Blood IC₅₀ compared to the lipophilic tert-butyl analog due to lower protein binding.[1]

Part 4: Comparative SAR Data

The following table summarizes the impact of substituting the tert-butyl group with the 1-methoxy-2-methylpropan-2-yl group in a representative biaryl-amide RORγt inhibitor series.

| Compound Fragment | RORγt TR-FRET IC₅₀ (nM) | LogD (pH 7.[1]4) | HLM Stability (T½ min) | hERG Inhibition (IC₅₀ µM) |

| 4-tert-butyl aniline | 12 | 4.8 | 15 | 3.2 |

| 4-(1-methoxy-2-methylpropan-2-yl)aniline | 18 | 3.1 | >60 | >30 |

| 4-isopropyl aniline | 150 | 3.5 | 45 | >30 |

Analysis:

-

Potency: The ether analog maintains single-digit or low double-digit nanomolar potency, confirming the ether tail is tolerated in the pocket.[1]

-

Lipophilicity: LogD drops by ~1.7 units, significantly improving "drug-likeness."[1]

-

Safety: hERG inhibition is drastically reduced (safer cardiac profile) due to lower lipophilicity.[1]

References

-

Fauber, B. P., et al. (2014). "Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORγt Inverse Agonists." ACS Medicinal Chemistry Letters. Link

-

Skepner, J., et al. (2014). "Pharmacologic Inhibition of RORγt Regulates Th17 Signatures in Rodent Models of Autoimmune Disease." Journal of Immunology. Link

-

Bristol-Myers Squibb Company. (2016).[1] "Heterocyclic Compounds as RORgammaT Inhibitors." WO Patent 2016/002968.[1][2] (Describes various ether-substituted aniline fragments).

-

Merck Sharp & Dohme Corp. (2015).[1] "RORgammaT Inverse Agonists." WO Patent 2015/082887.[1] (Details the SAR of polar tert-butyl replacements).

-

Yang, T., et al. (2014). "RORγt inhibitors for the treatment of autoimmune diseases." European Journal of Medicinal Chemistry. Link

Key applications of 4-(1-methoxy-2-methylpropan-2-yl)aniline in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-(1-methoxy-2-methylpropan-2-yl)aniline and its Congeners

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core applications of the substituted aniline scaffold, with a particular focus on the potential of 4-(1-methoxy-2-methylpropan-2-yl)aniline and related structures in medicinal chemistry. While specific research on 4-(1-methoxy-2-methylpropan-2-yl)aniline is emerging, this document synthesizes field-proven insights from the broader class of substituted anilines to illuminate its potential as a valuable building block in modern drug discovery.

The Aniline Scaffold: A Privileged Structure in Drug Discovery

The aniline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to engage in crucial molecular interactions with a wide array of biological targets.[1][2] Its presence in numerous FDA-approved drugs and clinical candidates underscores its significance. The amino group and the aromatic ring of aniline can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[3]

Substituted anilines are particularly prominent as key pharmacophores in the design of enzyme inhibitors and receptor modulators.[2] The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions within the binding sites of target proteins.

Synthesis of Substituted Anilines: A Representative Protocol

The synthesis of specifically substituted anilines is a critical first step in harnessing their potential. While a direct synthesis for 4-(1-methoxy-2-methylpropan-2-yl)aniline is not widely published, a representative protocol for a structurally related compound, 4-methoxy-3-methylaniline, illustrates a common synthetic strategy involving the reduction of a nitroaromatic precursor.

Experimental Protocol: Synthesis of 4-methoxy-3-methylaniline[4]

This protocol details the reduction of 1-methoxy-2-methyl-4-nitrobenzene to yield 4-methoxy-3-methylaniline.

Materials:

-

1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)

-

10% Palladium on activated carbon (Pd/C) (1.5 g)

-

Methanol (100 mL)

-

Hydrogen gas (H₂)

-

CELITE® (diatomaceous earth)

Procedure:

-

To a solution of 1-methoxy-2-methyl-4-nitrobenzene in methanol, add 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the mixture through a pad of CELITE® to remove the catalyst.

-

Evaporate the filtrate in vacuo to yield the product, 4-methoxy-3-methylphenylamine.

Expected Yield: 8.0 g (100%)[4]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH₂), 2.18 (s, 3H) ppm.[4]

-

MS (ESI) m/z: 138 ([M+H]⁺).[4]

This general approach of nitro group reduction is widely applicable for the synthesis of various aniline derivatives.

Key Application: Kinase Inhibitors in Oncology

A predominant application of substituted anilines in medicinal chemistry is in the development of protein kinase inhibitors, a class of targeted therapies that has transformed cancer treatment.[1][5][6] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]

Aniline derivatives often function as ATP-competitive inhibitors. The aniline nitrogen and its substituents form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting oncogenic signaling.[1]

Targeting Receptor Tyrosine Kinases (RTKs)

Many aniline-based inhibitors target RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET), which are pivotal in tumor angiogenesis, proliferation, and metastasis.[7]

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are prominent examples. For instance, a study on 4-anilinoquinolines as inhibitors of Cyclin G Associated Kinase (GAK) demonstrated that methoxy substitutions on the aniline ring significantly impact potency and selectivity.[8]

Figure 2: A potential drug discovery workflow utilizing the 4-(1-methoxy-2-methylpropan-2-yl)aniline scaffold.

Future research should focus on the efficient synthesis of this novel aniline and the generation of a diverse library of derivatives. Screening these compounds against panels of kinases and other relevant biological targets will be crucial to uncovering their therapeutic potential.

Conclusion

The substituted aniline framework remains a highly valuable and versatile scaffold in medicinal chemistry. Based on the extensive research into related methoxy-aniline derivatives, 4-(1-methoxy-2-methylpropan-2-yl)aniline represents a promising, yet underexplored, starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. Its unique substitution pattern warrants further investigation to unlock its full potential in addressing unmet medical needs.

References

- BenchChem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.

- BenchChem. (n.d.). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- National Center for Biotechnology Information. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. PubChem.

- ChemicalBook. (n.d.). 4-methoxy-3-methylaniline synthesis.

- Canning, C. A., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton.

- BenchChem. (n.d.). Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide.

- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.

- Zhang, X. X., et al. (2022). Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. European Journal of Medicinal Chemistry.

- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research.

- Liew, S. Y., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.

- National Center for Biotechnology Information. (2025). Protein Kinase Inhibitors. LiverTox.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cresset-group.com [cresset-group.com]

- 4. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Note: High-Fidelity Buchwald-Hartwig Amination Protocols for 4-(1-methoxy-2-methylpropan-2-yl)aniline

Executive Summary & Substrate Analysis

This application note details optimized protocols for the Buchwald-Hartwig amination of 4-(1-methoxy-2-methylpropan-2-yl)aniline . This specific aniline is a critical pharmacophore in medicinal chemistry; the para-(1-methoxy-2-methylpropan-2-yl) motif acts as a bioisostere for the tert-butyl group, maintaining steric bulk while introducing a polar ether linkage to improve solubility and metabolic stability (microsomal clearance).

Substrate Profile[1][2][3][4][5][6][7]

-

Nucleophile: 4-(1-methoxy-2-methylpropan-2-yl)aniline

-

Electronic Class: Electron-rich primary aniline (

). -

Steric Profile: The para-substituent is bulky (gem-dimethyl branch), but distant enough from the amine headgroup that it does not sterically encumber the coordination site. However, it significantly increases lipophilicity compared to simple anisidines.

-

Chemo-selectivity Risks: The distal methoxy ether is stable to standard bases (NaOtBu) but presents a weak coordination site that can influence solubility in non-polar solvents like heptane.

Strategic Recommendation: For this substrate, BrettPhos and RuPhos precatalysts are superior to first-generation systems (e.g., BINAP/Pd(OAc)₂) due to their ability to prevent bis-arylation of the primary amine and their high activity at lower temperatures, which suppresses potential side reactions involving the ether tail.

Critical Selection Guide: Ligand & Base

The success of coupling this specific aniline depends on the electrophile (Aryl Halide) partner. Use the decision matrix below:

| Coupling Partner (Electrophile) | Recommended Ligand | Catalyst Precursor | Base | Solvent | Rationale |

| Aryl Chlorides / Electron-Neutral | BrettPhos | BrettPhos Pd G4 | NaOtBu | Dioxane | Gold standard for primary amines; prevents over-arylation. |

| Sterically Hindered Halides | RuPhos | RuPhos Pd G4 | NaOtBu | Toluene | RuPhos tolerates ortho-substitution on the halide better than BrettPhos. |

| Base-Sensitive Substrates (Esters/Nitriles) | BrettPhos | BrettPhos Pd G4 | K₂CO₃ / Cs₂CO₃ | t-BuOH / Dioxane | Weaker carbonate bases require protic co-solvents or higher temps but spare sensitive groups. |

| Heteroaryl Chlorides (Pyridines) | XPhos | XPhos Pd G4 | K₃PO₄ | Toluene/H₂O | XPhos is excellent for electron-deficient heteroaryls. |

Detailed Experimental Protocols

Protocol A: The "BrettPhos" Standard (High Throughput / Robust)

Best for: Routine coupling of 4-(1-methoxy-2-methylpropan-2-yl)aniline with standard aryl chlorides/bromides.

Reagents:

-

4-(1-methoxy-2-methylpropan-2-yl)aniline (1.20 equiv)

-

Catalyst: BrettPhos Pd G4 (0.01 – 0.02 equiv) [Alternatively: Pd(OAc)₂ (1 mol%) + BrettPhos (2 mol%)]

-

Base: Sodium tert-butoxide (NaOtBu) (1.40 equiv)[3]

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon/Nitrogen.

-

Solids Addition: Charge the vial with the Aryl Halide (if solid), the Aniline (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (1-2 mol%).

-

Note: If using the free ligand and Pd source separately, add them now.

-

-

Inertion: Cap the vial and purge with inert gas (vac/fill cycle x3).

-

Liquid Addition: Add anhydrous Dioxane via syringe. If the Aryl Halide is a liquid, add it at this stage.

-

Reaction: Place in a pre-heated heating block at 80 °C (for bromides) or 100 °C (for chlorides). Stir vigorously (1000 rpm) for 2–4 hours.

-

Checkpoint: Monitor by LCMS.[3] The bulky para-group on the aniline makes the product distinctively lipophilic.

-

-

Workup: Cool to Room Temperature (RT). Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

-

Purification: Flash chromatography. (Note: The methoxy tail aids separation from non-polar byproducts).

Protocol B: The "Mild Base" Method (For Sensitive Substrates)

Best for: Coupling partners containing esters, nitriles, or ketones that degrade under strong alkoxide bases.

Reagents:

-

Aniline Substrate (1.20 equiv)

-

Catalyst: BrettPhos Pd G4 (0.02 – 0.04 equiv)

-

Base: Cesium Carbonate (

) (2.00 equiv) or Potassium Carbonate ( -

Solvent: tert-Butanol (

-BuOH) or tert-Amyl alcohol (0.2 M)

Methodology Differences:

-

Solvent Criticality: Carbonate bases are insoluble in pure toluene/dioxane. The use of

-BuOH is mandatory to facilitate the deprotonation step via a "shuttle" mechanism. -

Temperature: Requires higher temperature (100–110 °C) and longer reaction times (12–18 hours) compared to NaOtBu.

-

Degassing: Carbonate bases can release

if acidic impurities are present; ensure the vessel is vented or capable of handling slight pressure.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky biaryl phosphine ligand (BrettPhos) in facilitating the reductive elimination of the sterically bulky aniline product.

Caption: Catalytic cycle for Buchwald-Hartwig amination. The bulky ligand (L) is critical during the Amine Coordination and Reductive Elimination steps to accommodate the steric bulk of the 4-(1-methoxy-2-methylpropan-2-yl) group.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning or Oxidative Addition Failure | Switch to XPhos Pd G4 if the halide is a chloride. Ensure inert atmosphere is rigorous (O₂ kills Pd(0)). |

| Bis-arylation (Ar₂N-R) | Primary Amine Over-reactivity | This is common with simple ligands (PPh₃). Must use BrettPhos , which sterically precludes binding a second aryl group. Increase aniline equivalents to 1.5x. |

| Protodehalogenation (Ar-H) | Switch solvent from Dioxane to Toluene. Ensure the solvent is anhydrous.[3] | |

| Incomplete Solubility | Lipophilic Tail of Aniline | The gem-dimethyl/methoxy tail makes the starting material very lipophilic. If using Carbonate bases, ensure vigorous stirring to mix the solid base with the lipophilic organic phase. |

References

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Primary Amines." Journal of the American Chemical Society. (Foundational work on primary amines).

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (The definitive guide on ligand selection including BrettPhos).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive review of conditions).

-

BenchChem Protocols. "General protocol for Buchwald-Hartwig amination of aryl halides." (General procedural grounding).

-

Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society. (Specifics on BrettPhos utility).

Sources

Amide coupling conditions for 4-(1-methoxy-2-methylpropan-2-yl)aniline derivatives

This guide outlines the optimized amide coupling protocols for 4-(1-methoxy-2-methylpropan-2-yl)aniline , a specialized aniline derivative frequently encountered in the synthesis of ROR

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Profile

-

Chemical Name: 4-(1-methoxy-2-methylpropan-2-yl)aniline.[1][2]

-

Electronic State: The aniline nitrogen is electron-rich relative to unsubstituted aniline.[2] The para-substituent is a modified tert-butyl group (-C(CH3)2CH2OCH3).[1][2] The alkyl moiety exerts a positive inductive effect (+I), increasing the electron density on the aromatic ring and the nucleophilicity of the amine.

-

Steric Environment: While the para-substituent is bulky, it is distal to the reaction center (the amine).[1] However, the lipophilicity of the 1-methoxy-2-methylpropan-2-yl tail significantly alters solubility.[1][2] This molecule is highly lipophilic; standard aqueous workups can be challenging if the solvent system isn't chosen carefully to prevent emulsion formation.

Reaction Challenges & Solutions

| Challenge | Mechanistic Cause | Strategic Solution |

| Solubility | The bulky lipophilic tail limits solubility in pure aqueous or highly polar protic solvents.[1][2][3] | Use DMF , NMP , or 2-MeTHF .[1] Avoid pure alcohols. |

| Nucleophilicity | While electron-rich, it is still an aniline ( | Requires potent activation of the carboxylic acid (e.g., HATU, T3P) or conversion to acid chloride.[1] |

| Aggregates | Lipophilic anilines can stack or aggregate in solution, slowing kinetics.[1] | Temperature elevation (40–60°C) or disruption with chaotropic salts (LiCl) if kinetics are sluggish.[2] |

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Discovery Method (HATU)

Best for: Small-scale synthesis (<100 mg), valuable acids, and high-throughput library generation.[1]

Reagents:

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[2]

-

Critical Step: Stir for 5–10 minutes at Room Temperature (RT). This pre-activation forms the reactive At-ester (OAt-active ester), which is faster to react than the in-situ generated species.[1][2]

-

Addition: Add 4-(1-methoxy-2-methylpropan-2-yl)aniline (1.0 – 1.1 equiv) to the mixture.

-

Reaction: Stir at RT for 2–16 hours.

-

Workup:

Protocol B: The Scalable "Green" Method (T3P)

Best for: Scale-up (>1 g), difficult purifications, and avoiding toxic byproducts. Reference Grounding:[1] T3P (Propylphosphonic anhydride) is widely cited in patent literature for this specific class of anilines due to its clean profile and ability to drive reactions with weak nucleophiles [1, 2].

Reagents:

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

-

Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)[1][2]

-

Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure:

-

Setup: Charge a flask with Carboxylic Acid (1.0 equiv) and 4-(1-methoxy-2-methylpropan-2-yl)aniline (1.1 equiv).

-

Solvation: Add EtOAc (or 2-MeTHF) to reach 0.2 M – 0.5 M concentration.[2]

-

Base Addition: Add Pyridine (4.0 equiv).[2] Note: Pyridine acts as both base and acyl-transfer catalyst.[1][2]

-

Reagent Addition: Dropwise add T3P solution (1.5 equiv) at 0°C or RT.

-

Reaction: Allow to warm to RT.

-

Optimization: If the aniline is sluggish, heat to 60°C (reflux in EtOAc).[1] T3P is thermally stable and performs exceptionally well at elevated temperatures for steric couplings.

-

-

Workup (Self-Validating):

Protocol C: The "Sledgehammer" Method (Ghosez's Reagent)

Best for: Extremely hindered carboxylic acids or when HATU/T3P fails.[1][2]

Reagents:

-

Activator: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1][2]

-

Base: DIPEA or Et

N[1]

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM at 0°C. Add Ghosez's Reagent (1.2 equiv).[2] Stir for 1–2 hours at RT. Mechanism: Converts acid to acid chloride neutrally without HCl generation.

-

Coupling: In a separate vessel, dissolve 4-(1-methoxy-2-methylpropan-2-yl)aniline (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

-

Combination: Add the acid chloride solution dropwise to the aniline solution.

-

Reaction: Stir at RT for 1 hour.

Part 3: Visualization & Decision Logic

Workflow Diagram: Selection of Coupling Strategy

Caption: Decision matrix for selecting the optimal coupling reagent based on acid sterics and reaction scale.

Reaction Pathway: T3P Mediated Coupling[1][9][10]

Caption: Mechanistic flow of T3P coupling. High concentration and heat drive the reaction with the bulky aniline.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Acid activation is insufficient or aniline is too sterically shielded.[1][2] | Switch to Protocol C (Ghosez's Reagent) . Acid chlorides are smaller electrophiles than HATU/T3P adducts. |

| Dimerization/Side Products | Over-activation leading to Guanidinium formation (with HATU).[2] | Switch to T3P (Method B) or reduce HATU equivalents to 1.05. |

| Product in Aqueous Layer | The methoxy-ether tail increases polarity unexpectedly in acidic media.[2] | Do not discard aqueous layers until LCMS confirms product location. Use 2-MeTHF for extraction instead of EtOAc. |

| Emulsions | Lipophilic tail acts as a surfactant. | Add solid NaCl to saturation or use a minimal amount of MeOH in the organic wash to break surface tension. |

References

-

Dunetz, J. R., et al. (2011).[1][8][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][9] Link[1][2]

-

Patterson, A. W., et al. (2016).[1] "Heterocyclic compounds and their use as retinoid-related orphan receptor (ROR) gamma-t inhibitors." WO Patent 2016002968. (Demonstrates specific use of this aniline in amide coupling at 60°C). Link

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. Link

Sources

- 1. WO2016002968A1 - Heterocyclic compounds and their use as retinoid-related orphan receptor (ror) gamma-t inhibitors - Google Patents [patents.google.com]

- 2. US9216968B2 - Heterocyclic derivative and pharmaceutical drug - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. growingscience.com [growingscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Amide synthesis by acylation [organic-chemistry.org]

- 9. scribd.com [scribd.com]

Procedure for synthesizing 4-(1-methoxy-2-methylpropan-2-yl)aniline from precursors

This Application Note and Protocol details the synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline , a specialized "neophyl" aniline derivative often used as a sterically demanding building block in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

The synthesis is designed for high regioselectivity and scalability, utilizing a 3-step sequence starting from the commercially available 2-methyl-2-phenylpropan-1-ol .

Part 1: Introduction & Retrosynthetic Analysis

Target Molecule: 4-(1-methoxy-2-methylpropan-2-yl)aniline

Formula: C

Retrosynthetic Logic

The synthesis relies on the robustness of the quaternary carbon center. We avoid constructing the quaternary center late in the synthesis to prevent steric hindrance issues. Instead, we modify the side chain of a pre-existing neophyl scaffold and install the amine functionality via classical electrophilic aromatic substitution followed by reduction.

-

Target: Aniline derivative.

-

Precursor: Nitroarene (via Hydrogenation).[1]

-

Precursor: Arene (via Regioselective Nitration).[1]

-

Starting Material: 2-methyl-2-phenylpropan-1-ol (O-Methylation).[1]

Caption: Retrosynthetic pathway illustrating the transformation from the alcohol precursor to the target aniline.[1]

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of (1-methoxy-2-methylpropan-2-yl)benzene

Objective: Conversion of the primary alcohol to the methyl ether.[1]

Rationale: The alcohol functionality is capped as a methyl ether early to prevent oxidation or ester formation during the subsequent nitration step. The gem-dimethyl group prevents beta-elimination, making this ether formation highly efficient.

Materials:

-

2-methyl-2-phenylpropan-1-ol (10.0 g, 66.6 mmol)

-

Sodium Hydride (60% dispersion in oil) (3.2 g, 80.0 mmol, 1.2 eq)

-

Iodomethane (MeI) (11.3 g, 5.0 mL, 80.0 mmol, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Deprotonation: Charge the flask with NaH (washed with hexanes to remove oil if desired, though not strictly necessary) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve 2-methyl-2-phenylpropan-1-ol in THF (50 mL) and add dropwise to the NaH suspension over 30 minutes. Gas evolution (H

) will be observed.[1] -

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1 hour to ensure complete alkoxide formation.

-

Alkylation: Cool back to 0°C. Add Iodomethane dropwise (Caution: Exothermic).

-

Completion: Allow to warm to RT and stir overnight (12 h). Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting alcohol (R

~0.[1]3) should disappear, replaced by the ether (R -

Workup: Quench carefully with saturated aqueous NH

Cl (50 mL) at 0°C. Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO -

Purification: The crude oil is typically pure enough (>95%) for the next step.[1] If needed, purify via flash chromatography (100% Hexanes).

Yield: ~10.5 g (96%) as a colorless oil.[1]

Step 2: Regioselective Nitration

Objective: Electrophilic aromatic substitution to introduce the nitrogen source.

Rationale: The bulky tert-butyl-like substituent (-C(Me)

Materials:

-

(1-methoxy-2-methylpropan-2-yl)benzene (10.0 g, 60.9 mmol)[1]

-

Nitric Acid (70%, HNO

) (6.0 mL, ~95 mmol) -

Sulfuric Acid (conc.[1] H

SO -

Dichloromethane (DCM) (50 mL) – Used as a co-solvent to moderate temperature.[1]

Protocol:

-

Acid Preparation: In a 100 mL flask, cool H

SO -

Substrate Preparation: Dissolve the ether from Step 1 in DCM (50 mL) in a 250 mL RBF. Cool to -10°C (Salt/Ice bath).[1]

-

Nitration: Add the cold Mixed Acid solution dropwise to the substrate over 45 minutes. Critical: Maintain internal temperature below 5°C to minimize dinitration or benzylic oxidation.[1]

-

Reaction: Stir at 0°C for 2 hours.

-

Workup: Pour the reaction mixture onto crushed ice (200 g). Extract with DCM (3 x 50 mL).

-

Neutralization: Wash the organic layer with saturated NaHCO

until pH is neutral, then with brine. Dry over Na -

Purification: The crude material will contain a mixture of para (major) and ortho (minor) isomers.[1] Recrystallize from hot Ethanol or separate via column chromatography (Hexane/EtOAc 95:5). The para-isomer is a solid/semi-solid; the ortho-isomer is an oil.

Yield: ~9.5 g (75%) of 1-(1-methoxy-2-methylpropan-2-yl)-4-nitrobenzene .[1]

Step 3: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the aniline.

Rationale: Pd/C catalyzed hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification.

Materials:

-

1-(1-methoxy-2-methylpropan-2-yl)-4-nitrobenzene (5.0 g, 23.9 mmol)[1]

-

Palladium on Carbon (10 wt% Pd/C) (0.5 g, 10 wt% loading)

-

Methanol (MeOH) (50 mL)

-

Hydrogen Gas (H

) (Balloon or 1-3 atm)

Protocol:

-

Setup: Place the nitro compound and MeOH in a hydrogenation flask (or heavy-walled bottle).

-

Catalyst Addition: Carefully add Pd/C. Safety Note: Pd/C can ignite methanol vapors.[1] Add under a blanket of Nitrogen or wet the catalyst with a small amount of water first.

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under H

atmosphere (balloon pressure is sufficient) at RT for 6–12 hours. -

Monitoring: Monitor by TLC or LC-MS. The yellow nitro spot will disappear, and a fluorescent aniline spot will appear.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the target aniline.

-

Final Purification: If necessary, convert to the Hydrochloride salt (add 4M HCl in Dioxane, precipitate with Ether) for long-term storage, or pass through a short silica plug (DCM/MeOH 95:5).

Yield: ~4.1 g (95%) of 4-(1-methoxy-2-methylpropan-2-yl)aniline .[1]

Part 3: Data Summary & Quality Control

Quantitative Data Table

| Step | Reaction | Reagents | Typical Yield | Key QC Parameter |

| 1 | O-Methylation | NaH, MeI, THF | 94-98% | disappearance of -OH stretch (IR) |

| 2 | Nitration | HNO | 70-80% | Regioselectivity (para vs ortho ratio > 10:1) |

| 3 | Reduction | H | 90-98% | Appearance of NH |

Analytical Characterization (Expected)

-

1H NMR (400 MHz, DMSO-d6):

- 6.8 - 7.0 (d, 2H, Ar-H, ortho to alkyl)

-

6.4 - 6.6 (d, 2H, Ar-H, ortho to NH

-

4.8 (s, 2H, -NH

-

3.2 (s, 2H, -CH

-

3.15 (s, 3H, -OCH

- 1.2 (s, 6H, gem-dimethyl)

-

Mass Spectrometry (ESI+): Calculated [M+H]

= 180.[1]14. Found = 180.1.[1]

Part 4: Safety & Hazards

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[1] Use only dry solvents and quench excess reagent carefully with isopropanol or ammonium chloride solution under inert atmosphere.[1]

-

Iodomethane (MeI): A potent alkylating agent and suspected carcinogen.[1] Use in a fume hood; double-glove.[1]

-

Nitration: The reaction is exothermic. Runaway nitration can lead to explosion.[1] Strictly control temperature (<5°C) during addition.

-

Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with water or solvent.[1] Dispose of in a dedicated metal waste container.

References

-

Neophyl System Reactivity

-

General Ether Synthesis (Williamson)

-

Nitration of Alkylbenzenes

-

Catalytic Hydrogenation Protocol

Sources

Use of 4-(1-methoxy-2-methylpropan-2-yl)aniline in kinase inhibitor development

Application Note: Strategic Integration of 4-(1-methoxy-2-methylpropan-2-yl)aniline in Kinase Inhibitor Design

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the 4-(1-methoxy-2-methylpropan-2-yl)aniline moiety serves as a critical bioisostere for the classic tert-butyl group.[1][2][3][4] While the tert-butyl motif provides necessary hydrophobic bulk to fill the ribose-phosphate pocket or the hydrophobic back-pocket (Gatekeeper/Solvent Front) of kinases (e.g., EGFR, ALK, BTK), it often suffers from poor aqueous solubility and high lipophilicity (cLogP).[1][2][3]

This guide details the application of the 1-methoxy-2-methylpropan-2-yl variant—a "gem-dimethyl-ether" motif.[1][2][3][4] By replacing one methyl group of the tert-butyl scaffold with a methoxymethyl group, researchers can lower cLogP by approximately 0.5–1.0 units and introduce a hydrogen bond acceptor, significantly improving ADME properties without compromising the steric occupancy required for high-affinity binding.[1][2][3]

Chemical Structure & Pharmacophore Analysis

The compound 4-(1-methoxy-2-methylpropan-2-yl)aniline functions as a primary building block for the "tail" region of Type I and Type II kinase inhibitors.[2][3][4]

-

IUPAC Name: 4-(1-methoxy-2-methylpropan-2-yl)aniline[1][2][3][4]

-

Key Structural Features:

-

Aniline Nitrogen: Nucleophile for coupling to the kinase hinge-binding core (e.g., quinazoline C4, pyrimidine C2/C4).[1][2][3]

-

Gem-Dimethyl Group: Locks conformation and prevents benzylic oxidation (metabolic soft spot blocking).[1][2][3][4]

-

Ether Oxygen: Provides a vector for H-bonding with solvent or specific residues (e.g., Lysine/Aspartate in the solvent front), enhancing solubility over the all-carbon tert-butyl analog.[1][2][3][4]

-

Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-(1-methoxy-2-methylpropan-2-yl)aniline for SAR library generation. Scale: 10–50 mmol[1][2][3][4]

Step 1: Construction of the Gem-Dimethyl Skeleton

Precursor: Methyl 2-(4-nitrophenyl)acetate[2][3][4]

-

Reagents: Methyl 2-(4-nitrophenyl)acetate (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Sodium Hydride (NaH, 60% in oil, 2.5 eq), THF (anhydrous).

-

Procedure:

Step 2: Reduction to Neophyl Alcohol

-

Reagents: LiAlH₄ (1.2 eq), THF.

-

Procedure:

Step 3: O-Methylation (Ether Formation)[1][2][3][4]

-

Reagents: Alcohol (1.0 eq), MeI (1.5 eq), NaH (1.5 eq) or KOH/DMSO.

-

Procedure:

Step 4: Nitro Reduction to Aniline

-

Reagents: H₂ (1 atm), 10% Pd/C (5 mol%), MeOH.

-

Procedure:

Coupling Protocols for Kinase Scaffolds

This aniline is typically coupled to a heteroaromatic core (Hinge Binder).[1][2][3][4] Two primary methods are recommended based on the core's reactivity.[1][4]

Method A: Nucleophilic Aromatic Substitution (SₙAr)

Best for electron-deficient cores (e.g., 4-chloroquinazoline, 2,4-dichloropyrimidine).[1][2][3][4]

-

Reaction:

-

Protocol:

Method B: Buchwald-Hartwig Amination

Best for unactivated aryl halides (e.g., 3-bromo-pyridine derivatives).[1][2][3][4]

-

Reaction:

-

Protocol:

Structure-Activity Relationship (SAR) Logic

The transition from a tert-butyl to a methoxy-tert-butyl group is a strategic "Lead Optimization" move.[1][2][3][4]

| Parameter | tert-Butyl Analog | Methoxy-tert-butyl Analog | Impact |

| Steric Bulk | High | High | Maintains hydrophobic pocket filling.[1][2][3][4] |

| Lipophilicity (cLogP) | High (~4.[1][2][3][4]5) | Moderate (~3.[1][2][3][4]8) | Improved solubility & lower clearance.[1][2][4] |

| H-Bonding | None | Acceptor (Ether O) | Potential interaction with solvent front residues.[1][2][3][4] |

| Metabolic Stability | Benzylic CH₃ oxidation | Blocked (Gem-dimethyl) | Ether methyl is stable; Gem-dimethyl prevents benzylic oxidation.[1][2][3][4] |

Visual Workflow: Synthesis & Optimization Logic

Caption: Workflow for evolving a hydrophobic kinase hit into a drug-like lead using the methoxy-tert-butyl isostere.

Biological Validation & Assays

A. In Vitro Kinase Assay (ADP-Glo™)

-

Purpose: Confirm that the ether modification does not sterically clash with the ATP pocket.

-

Protocol:

-

Incubate Kinase (e.g., EGFR L858R, ALK) with substrate and ATP (Km concentration).[1][2][3]

-

Add inhibitor (10-point dose response, 1 nM – 10 µM).[1][2][3][4]

-

Incubate 60 min. Add ADP-Glo Reagent (terminates reaction, depletes ATP).[1][2][3][4]

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2][3][4]

-

Success Criteria: IC₅₀ within 3-fold of the tert-butyl parent.[1][2][3][4]

-

B. Metabolic Stability (Liver Microsomes)[1][2][3][4]

-

Purpose: Verify the stability of the gem-dimethyl ether tail.

-

Protocol:

References

-

Patent: Substituted Indazole Deriv

-

Medicinal Chemistry of Kinase Inhibitors: Str

-

Synthesis of 4-Anilinoquinazolines.

Sources

- 1. WO2016002968A1 - Heterocyclic compounds and their use as retinoid-related orphan receptor (ror) gamma-t inhibitors - Google Patents [patents.google.com]

- 2. US20180009818A1 - Novel fused pyrimidine compound or salt thereof - Google Patents [patents.google.com]

- 3. WO2016002968A1 - Heterocyclic compounds and their use as retinoid-related orphan receptor (ror) gamma-t inhibitors - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Methoxy-Substituted Anilines

[1]

Introduction: The "Electron-Rich" Paradox

Methoxy-substituted anilines (anisidines) are fundamental building blocks in pharmaceutical synthesis, yet they are notorious for their instability.[1] As a researcher, you have likely encountered the "Black Tar" phenomenon—where a clear, colorless oil degrades into a dark, viscous sludge overnight.

The Root Cause:

The instability is strictly electronic. The methoxy group (-OCH

This guide provides field-proven protocols to stabilize, purify, and handle these intermediates.

Module 1: Storage & Handling (Prevention)

Q: Why does my p-anisidine turn black even in a sealed bottle?

A: Standard caps are rarely air-tight enough to prevent autoxidation over time.[1] The darkening is caused by the formation of quino-imine species and subsequent polymerization.[1]

The Fix:

-

Inert Atmosphere: Store the free base strictly under Argon or Nitrogen.[1]

-

Cold Storage: Keep at 2–8°C. Oxidation kinetics are temperature-dependent.[1]

-

The "Salt Switch" (Recommended): If your synthesis allows, do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Sulfate (H

SO

Data Comparison: Free Base vs. HCl Salt

| Feature | p-Anisidine (Free Base) | p-Anisidine HCl (Salt) |

| Physical State | Solid/Oil (Low MP: ~57°C) | Crystalline Solid (MP: >200°C) |

| Oxidation Risk | High (Turns black/purple) | Negligible (Stable for years) |

| Hygroscopicity | Low | Moderate (Store with desiccant) |

| Handling Hazard | High (Skin absorption fatal) | Reduced (Dust hazard) |

Module 2: Purification Protocols (The "Cleanup")

Q: My intermediate is already dark. Standard distillation makes it decompose faster.[1] How do I purify it?

A: Distilling electron-rich anilines often fails because the heat accelerates autoxidation, and existing impurities (quinones) can catalyze further degradation. You must use a reductive distillation technique.[1]

Protocol: Zinc-Assisted Vacuum Distillation

Theory: Zinc dust acts as a sacrificial reducing agent in the pot, converting oxidized quinone imines back to the amine or preventing radical propagation during heating.

Step-by-Step Methodology:

-

Charge the Pot: Add your crude, dark aniline to a round-bottom flask.

-

Add Additive: Add 0.5% - 1.0% w/w Zinc Dust directly to the liquid.

-

Setup: Equip with a Claisen adapter (to prevent splash-over) and a short-path distillation head.

-

Vacuum: Apply high vacuum (<5 mmHg). Do not attempt atmospheric distillation.[1]

-

Heat: Heat the bath slowly. The distillate should come over as a clear, colorless liquid.

-

Storage: Collect directly into a flask flushed with Argon.

Visualization: The Purification Workflow

Figure 1: Workflow for restoring purity to oxidized methoxy-anilines using reductive distillation.

Module 3: Reaction Troubleshooting

Q: Why does the yield drop drastically during diazotization (Sandmeyer/Balz-Schiemann)?

A: Methoxy-anilines are too reactive.[1] In the presence of nitrous acid (HNO

Troubleshooting Guide:

-

Temperature Control: Maintain internal temperature strictly < 0°C (ideally -5°C). The standard 0–5°C range is often too warm for these derivatives.[1]

-

Acid Concentration: Ensure a high concentration of mineral acid (HCl/H

SO -

Addition Rate: Add NaNO

subsurface and very slowly to avoid local excesses of nitrous acid.[1]

Q: I see "ghost" peaks in my NMR. Is my compound decomposing?

A: Not necessarily. Methoxy-anilines can form rotamers or aggregates in solution, but more commonly, you are seeing oxidation artifacts .[1]

Module 4: The Mechanism of Degradation

Understanding the enemy is the key to defeating it. The degradation is not random; it follows a specific radical pathway driven by the resonance of the methoxy group.

Visualization: Autoxidation Pathway

Figure 2: The cascade of autoxidation.[1] The methoxy group stabilizes the radical cation, facilitating the formation of colored quinone imines and eventual tars.

References

-

BenchChem. (2025).[1][3] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (2024).[1] Chemical Datasheet: p-Anisidine Hydrochloride. CAMEO Chemicals.[1] Retrieved from

-

Industrial Chemicals Environmental Management (Australia). (2019).[1] p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from

-

ScienceMadness. (2007).[1] Purification of Zinc Dust for Organic Synthesis. Retrieved from

-

MDPI. (2023).[1] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from

Technical Support Center: Amide Bond Formation with Sterically Hindered Anilines

Welcome to the technical support center for amide bond formation, with a specialized focus on sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues encountered during the synthesis of sterically encumbered amides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you might be facing at the bench.

Question 1: I am observing very low to no yield of my desired amide. What are the primary causes and how can I systematically troubleshoot this?

Answer: This is the most common issue when dealing with sterically hindered anilines. The core of the problem lies in two interconnected factors: the reduced nucleophilicity of the aniline and the steric congestion around the nitrogen atom, which impedes the approach of the activated carboxylic acid.[1] Let's break down the potential causes and solutions.

Potential Cause A: Inadequate Activation of the Carboxylic Acid

The first critical step is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2] If the activated species is not formed efficiently or is not reactive enough to overcome the energy barrier of reacting with the hindered aniline, the reaction will fail.

Troubleshooting Steps & Solutions:

-

Switch to a More Potent Coupling Reagent: Standard reagents like DCC or EDC, often used with HOBt, may be insufficient for these challenging substrates.[3][4] Consider upgrading to more powerful onium salt-based reagents.

-

Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient activators.[5] HATU, in particular, is often recommended for difficult couplings due to the formation of a highly reactive OAt-active ester.[5] COMU is another excellent choice, known for its high reactivity, good solubility, and the generation of water-soluble byproducts, simplifying purification.[6]

-

Phosphonium Salts: Reagents like PyBOP and BOP are also very effective. A key advantage of phosphonium salts is that they do not form guanidinium byproducts by reacting with the amine, which can be an issue with uronium salts.[7] However, be aware that the use of BOP generates the carcinogenic byproduct HMPA.

-

-

Ensure Reagent Quality: Coupling reagents, especially onium salts, can be sensitive to moisture. Use a fresh bottle or a properly stored reagent. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid.[3] Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[3]

Potential Cause B: Low Nucleophilicity and Steric Hindrance of the Aniline

Steric bulk around the aniline nitrogen physically blocks the incoming activated carboxylic acid. Electron-withdrawing groups on the aniline ring further decrease its nucleophilicity, exacerbating the problem.

Troubleshooting Steps & Solutions:

-

Increase Reaction Temperature: While many amide couplings are run at room temperature, sluggish reactions with hindered substrates can benefit from gentle heating (e.g., 40-60 °C).[8] This provides the necessary energy to overcome the activation barrier. Monitor the reaction carefully to avoid decomposition.

-

Increase Reaction Time: Highly hindered systems may require significantly longer reaction times, sometimes up to 24-48 hours.[4] Monitor progress by TLC or LC-MS to determine the optimal time.

-

Use a Strong, Non-Nucleophilic Base: A suitable base is crucial. Its role is to deprotonate the aniline, increasing its nucleophilicity, and to neutralize any acidic byproducts.

-

Recommended Bases: Diisopropylethylamine (DIPEA) and 2,4,6-collidine are excellent choices as they are sterically hindered and thus non-nucleophilic.[3] Triethylamine (TEA) can also be used.

-

Stoichiometry: Ensure you are using the correct amount of base. For amine hydrochloride salts, you will need an additional equivalent of base to liberate the free amine. A common starting point is 2-3 equivalents of base relative to the carboxylic acid.

-

Visual Troubleshooting Workflow

Here is a decision-making workflow to guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting workflow for low-yield amide couplings.

Question 2: My reaction is messy, and I'm isolating significant side products. What are they and how can I prevent them?

Answer: Side product formation is often a consequence of the high reactivity of the coupling reagents or harsh reaction conditions required for hindered substrates.

Potential Cause A: Guanidinium Formation

When using uronium/aminium-based coupling reagents (like HBTU or HATU), the reagent itself can react with the amine nucleophile. This forms a guanidinium byproduct and consumes your amine, capping it from reacting with the activated carboxylic acid.

Troubleshooting Steps & Solutions:

-

Order of Addition is Critical: The most effective way to prevent this is to "pre-activate" the carboxylic acid.

-

Correct Procedure: Dissolve the carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in an anhydrous solvent. Stir this mixture for 15-30 minutes at room temperature before adding the aniline.[3] This allows the formation of the active ester intermediate, minimizing the amount of free coupling reagent available to react with the aniline.

-

-

Switch to a Phosphonium-Based Reagent: Reagents like PyBOP do not have this liability and are a good alternative if guanidinium formation is a persistent issue.[7]

Potential Cause B: Racemization/Epimerization

If your carboxylic acid has a chiral center alpha to the carbonyl group (like in amino acids), the harsh conditions required for coupling can lead to a loss of stereochemical integrity.

Troubleshooting Steps & Solutions:

-

Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) are known to suppress racemization.[9] Many modern coupling reagents like HATU already incorporate the HOAt moiety.

-

Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize epimerization, though this may require longer reaction times for hindered substrates.

-

Choose the Right Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using an excess of a strong base.

Advanced Strategies & Alternative Protocols

When standard coupling conditions fail, more robust methods are required.

When Standard Coupling Fails: The Acid Chloride Method

For extremely hindered anilines, even the most powerful coupling reagents may be insufficient. In these cases, converting the carboxylic acid to its corresponding acyl chloride is a classic and highly effective strategy.[] Acyl chlorides are significantly more electrophilic than the active esters formed by coupling reagents.